An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-methylbenzenesulfonamide
An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class, a group of compounds with significant importance in medicinal chemistry and material science. This technical guide provides a comprehensive overview of its chemical properties, drawing upon available data and analogous information from structurally related compounds. Due to the limited publicly available data for this specific molecule, some properties are inferred from well-characterized related compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of benzenesulfonamide derivatives.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 2-chloro-N-methylbenzenesulfonamide and Related Compounds
| Property | 2-chloro-N-methylbenzenesulfonamide | 2-chlorobenzenesulfonamide[1] | N-methylbenzenesulfonamide[2] |
| CAS Number | 17260-67-2[3][4] | 6961-82-6 | 5183-78-8 |
| Molecular Formula | C₇H₈ClNO₂S[3][4] | C₆H₆ClNO₂S | C₇H₉NO₂S |
| Molecular Weight | 205.66 g/mol [3] | 191.64 g/mol | 171.22 g/mol |
| Melting Point | Not available | 189-193 °C | 31 °C |
| Boiling Point | Not available | Not available | 165-170 °C (at 30 Torr) |
| Solubility | Not available | Not available | Soluble in water |
| Purity | >95%[4] | 98% | Not specified |
Spectroscopic Properties
Detailed spectroscopic data for 2-chloro-N-methylbenzenesulfonamide are not available. However, the expected spectral characteristics can be inferred from the known properties of its constituent functional groups.
Table 2: Expected Spectroscopic Characteristics
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (multiplet, ~7.5-8.0 ppm), N-H proton (singlet, variable shift), and N-methyl protons (singlet, ~2.5-3.0 ppm). |
| ¹³C NMR | Aromatic carbons (~125-140 ppm) and N-methyl carbon (~30-35 ppm). |
| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), C-H aromatic stretch (~3100-3000 cm⁻¹), C-H aliphatic stretch (~3000-2850 cm⁻¹), C=C aromatic stretch (~1600-1450 cm⁻¹), and S=O stretch (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹).[5] |
| Mass Spectrometry | Molecular ion peak (M⁺) is expected. Common fragmentation patterns for arylsulfonamides include the loss of SO₂ (64 Da). The presence of a chlorine atom would result in a characteristic M+2 isotopic pattern in a roughly 3:1 ratio.[6] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-chloro-N-methylbenzenesulfonamide was not found in the searched literature, a general and reliable method can be adapted from the synthesis of analogous N-alkyl and N-acyl benzenesulfonamides.[7][8][9]
Proposed Synthesis of 2-chloro-N-methylbenzenesulfonamide
This protocol is based on the reaction of 2-chlorobenzenesulfonyl chloride with methylamine.
Materials:
-
2-chlorobenzenesulfonyl chloride
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Methylamine (e.g., 40% solution in water or as a gas)
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An inert organic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
-
A base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)
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Anhydrous magnesium sulfate or sodium sulfate
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Hydrochloric acid (for workup)
-
Deionized water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-chlorobenzenesulfonyl chloride in an appropriate volume of an inert organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.
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Amine Addition: Slowly add a stoichiometric equivalent of methylamine solution to the stirred, cooled solution of the sulfonyl chloride. If using methylamine gas, it can be bubbled through the solution. To neutralize the HCl byproduct, a base such as triethylamine can be added to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization:
The identity and purity of the synthesized 2-chloro-N-methylbenzenesulfonamide should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by determining its melting point.
Diagrams
Logical Relationship of Related Compounds
The following diagram illustrates the structural relationships between 2-chloro-N-methylbenzenesulfonamide and the related compounds for which data has been presented. This visualization helps in understanding the basis for the inferred properties of the target compound.
Caption: Structural relationships of the target compound.
Experimental Workflow for Synthesis
The diagram below outlines the general workflow for the proposed synthesis of 2-chloro-N-methylbenzenesulfonamide.
Caption: Proposed synthesis workflow.
Safety Information
Specific safety data for 2-chloro-N-methylbenzenesulfonamide is not available. The safety precautions for the closely related 2-chlorobenzenesulfonamide should be considered. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide consolidates the available chemical information for 2-chloro-N-methylbenzenesulfonamide. While specific quantitative data for this compound remains elusive in the reviewed literature, a reasonable approximation of its properties and a reliable synthetic protocol can be derived from the analysis of structurally related compounds. The provided information, tables, and diagrams are intended to facilitate further research and development involving this and other benzenesulfonamide derivatives. It is strongly recommended that any synthesis and handling of this compound be conducted with appropriate safety measures and that the final product be thoroughly characterized to confirm its identity and purity.
References
- 1. 2-Chlorobenzenesulfonamide 98 6961-82-6 [sigmaaldrich.com]
- 2. N-METHYLBENZENESULFONAMIDE CAS#: 5183-78-8 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. keyorganics.net [keyorganics.net]
- 5. znaturforsch.com [znaturforsch.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 9. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
